molecular formula C22H33NO5 B14058558 2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-morpholinoethan-1-one

2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-morpholinoethan-1-one

Cat. No.: B14058558
M. Wt: 391.5 g/mol
InChI Key: DMJCXVQUPJXZHW-OUKGTRKVSA-N
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Description

2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-1-morpholinoethan-1-one is a complex organic compound characterized by its unique dispiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-1-morpholinoethan-1-one involves multiple steps, including the formation of the dispiro structure and the incorporation of the morpholinoethanone moiety. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of simpler hydrocarbons.

Scientific Research Applications

2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-1-morpholinoethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dispiro structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’'-cyclohexane]: Shares the dispiro structure but lacks the morpholinoethanone moiety.

    Morpholinoethanone derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of 2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-1-morpholinoethan-1-one lies in its combination of the dispiro structure with the morpholinoethanone moiety, providing it with distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H33NO5

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C22H33NO5/c24-20(23-4-6-25-7-5-23)13-15-2-1-3-21(14-15)26-22(28-27-21)18-9-16-8-17(11-18)12-19(22)10-16/h15-19H,1-14H2/t15-,16?,17?,18?,19?,21+,22?/m0/s1

InChI Key

DMJCXVQUPJXZHW-OUKGTRKVSA-N

Isomeric SMILES

C1C[C@H](C[C@]2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)CC(=O)N6CCOCC6

Canonical SMILES

C1CC(CC2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)CC(=O)N6CCOCC6

Origin of Product

United States

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